Cas no 1337694-50-4 (ethyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate)

Ethyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is a synthetic intermediate with a fused indane core, featuring both an ester and an amino functional group. This structure makes it a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. The ethyl ester moiety enhances solubility and reactivity in nucleophilic substitution or reduction reactions, while the amino group allows for further derivatization, such as amide formation or reductive alkylation. Its rigid indane scaffold contributes to stereochemical control in complex molecule assembly. The compound is typically handled under inert conditions due to potential sensitivity to moisture or oxidation. Its balanced lipophilicity and functional group compatibility make it valuable for medicinal chemistry applications.
ethyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate structure
1337694-50-4 structure
Product Name:ethyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate
CAS No:1337694-50-4
MF:C12H15NO2
MW:205.253003358841
CID:5932701
PubChem ID:129970232
Update Time:2025-05-21

ethyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate
    • EN300-23643975
    • 1337694-50-4
    • Inchi: 1S/C12H15NO2/c1-2-15-12(14)10-5-3-4-9-8(10)6-7-11(9)13/h3-5,11H,2,6-7,13H2,1H3
    • InChI Key: OROTZTHHTIVNPQ-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC=CC2=C1CCC2N)=O

Computed Properties

  • Exact Mass: 205.110278721g/mol
  • Monoisotopic Mass: 205.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 52.3Ų

ethyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate Pricemore >>

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Additional information on ethyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate

Comprehensive Guide to Ethyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate (CAS No. 1337694-50-4): Properties, Applications, and Market Insights

Ethyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate (CAS No. 1337694-50-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, often referred to as an indene derivative, is a key intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the amino and ester functional groups, make it a versatile building block for drug discovery and material science applications.

The molecular formula of ethyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is C12H15NO2, with a molecular weight of 205.26 g/mol. The compound's structure consists of a fused indene ring system, which is partially hydrogenated, and an ethyl ester group at the 4-position. The presence of the primary amine at the 1-position enhances its reactivity, enabling it to participate in a wide range of chemical transformations.

One of the most notable applications of ethyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is its role as a precursor in the synthesis of pharmaceutical intermediates. Researchers have explored its potential in developing central nervous system (CNS) drugs, owing to the indene scaffold's ability to interact with biological targets. Additionally, its ester functionality allows for further derivatization, making it a valuable tool in medicinal chemistry.

In recent years, the demand for indene-based compounds like ethyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate has surged due to their relevance in drug discovery and material science. The compound's stability and synthetic accessibility have made it a popular choice for researchers working on small molecule therapeutics and functional materials. Its applications extend to agrochemicals and flavor and fragrance industries, where its unique properties are leveraged for innovative formulations.

The synthesis of ethyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate typically involves multi-step organic reactions, including cyclization, hydrogenation, and esterification. Advanced techniques such as catalytic hydrogenation and microwave-assisted synthesis have been employed to improve yield and purity. These methods align with the growing trend toward green chemistry and sustainable synthesis, which are hot topics in the chemical industry.

From a market perspective, ethyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate is primarily supplied by specialized chemical manufacturers and research laboratories. The compound is often customized to meet specific research and development (R&D) requirements, with purity levels ranging from 95% to 99%. Its pricing varies depending on scale and purity, making it accessible for both academic and industrial applications.

Researchers frequently search for information on CAS No. 1337694-50-4 to understand its spectroscopic data, synthetic routes, and safety profiles. Common queries include its solubility in organic solvents, storage conditions, and compatibility with other reagents. Addressing these questions is crucial for optimizing its use in experimental settings.

In conclusion, ethyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate (CAS No. 1337694-50-4) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its structural versatility and synthetic utility make it a valuable asset for researchers and industries alike. As the demand for specialty chemicals continues to grow, this compound is poised to play an increasingly important role in scientific advancements.

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